

A Technical Guide to Creatinine-13C: Certificate of Analysis and Applications

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Compound of Interest

Compound Name: Creatinine-13C

Cat. No.: B15553547

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specifications, analytical methodologies, and applications of **Creatinine-13C**, a stable isotope-labeled internal standard essential for the accurate quantification of creatinine in biological matrices. Creatinine, a metabolic byproduct of creatine phosphate in muscle, serves as a critical biomarker for assessing renal function. The use of **Creatinine-13C** in isotope dilution mass spectrometry (IDMS) significantly enhances the precision and accuracy of these measurements, which is paramount in clinical diagnostics and throughout the drug development lifecycle.

Physicochemical Properties

Creatinine-13C is a synthetic isotopologue of creatinine where one or more carbon atoms have been replaced with the stable heavy isotope, Carbon-13. This isotopic labeling results in a distinct mass shift, enabling its differentiation from endogenous, unlabeled creatinine in mass spectrometry-based assays.

Property	Specification	Reference
Chemical Formula	$^{13}\text{CC}_3\text{H}_7\text{N}_3\text{O}$	
Molecular Weight	114.11 g/mol	[1]
CAS Number	1173022-95-1	[1]
Appearance	Solid	
Melting Point	255 °C (decomposes)	
Isotopic Purity	≥ 99 atom % ^{13}C	
Chemical Purity	$\geq 99.93\%$	[1]

Analytical Specifications and Experimental Protocols

A comprehensive Certificate of Analysis for **Creatinine-13C** ensures its suitability as an internal standard. The following sections detail the typical analytical tests performed and the methodologies employed.

Identity

The identity of **Creatinine-13C** is confirmed by comparing its spectral data with that of a known reference standard.

Experimental Protocol: Mass Spectrometry (MS)

- Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Method: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured.
- Expected Result: The observed m/z will correspond to the theoretical mass of the ^{13}C -labeled creatinine, showing a mass shift of +1 compared to unlabeled creatinine.

Purity

The chemical purity is determined to ensure that the material is free from any contaminants that could interfere with the analysis.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

- Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of water and acetonitrile with a suitable modifier (e.g., formic acid).
 - Flow Rate: Appropriate for the column dimensions.
 - Injection Volume: Typically 1-10 μ L.
- Mass Spectrometric Detection:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Scan Mode: Full scan to detect all ions or Selected Ion Monitoring (SIM) for the specific m/z of **Creatinine-13C** and potential impurities.
- Data Analysis: The peak area of **Creatinine-13C** is compared to the total area of all detected peaks to calculate the purity.

Isotopic Enrichment

Isotopic enrichment is a critical parameter that confirms the percentage of molecules containing the ^{13}C isotope.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: High-field NMR spectrometer.

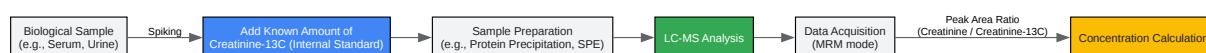
- Method: ^{13}C NMR spectroscopy is a powerful technique for determining the isotopic enrichment of carbon-labeled compounds.[2][3] The spectrum will show signals corresponding to the ^{13}C atoms, and the intensity of these signals can be used to quantify the enrichment. The isotope-edited total correlation spectroscopy (ITOC SY) pulse sequence can be employed to separate spectra from ^{12}C - and ^{13}C -containing molecules for accurate quantification.[2]
- Data Analysis: The relative integrals of the signals from the ^{13}C -labeled and unlabeled positions are used to calculate the atom percent enrichment.

Application: Creatinine Quantification by Isotope Dilution Mass Spectrometry

Creatinine- ^{13}C is predominantly used as an internal standard for the accurate measurement of creatinine levels in biological samples like serum and urine.[4][5] This is crucial for monitoring kidney function.[6]

Experimental Workflow: Isotope Dilution LC-MS

The following diagram illustrates the typical workflow for quantifying creatinine in a biological sample using **Creatinine- ^{13}C** as an internal standard.



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Isotope Dilution LC-MS Workflow for Creatinine Quantification.

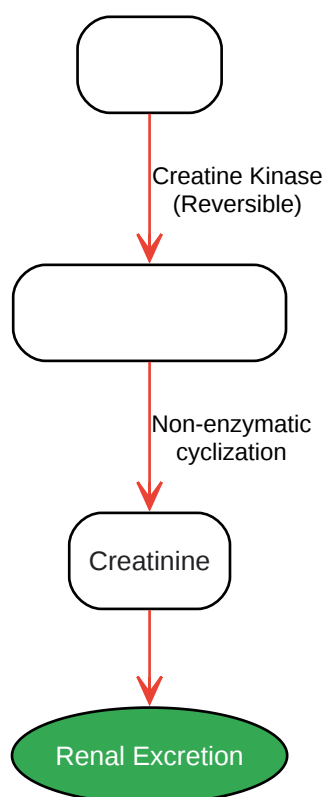
Experimental Protocol: Multiple Reaction Monitoring (MRM) LC-MS

- Sample Preparation: A known amount of **Creatinine- ^{13}C** is added to the biological sample. Proteins are then typically removed by precipitation with a solvent like acetonitrile. The supernatant is collected, dried, and reconstituted in the mobile phase.
- LC-MS Analysis: The prepared sample is injected into the LC-MS system.

- MRM Transitions: Specific precursor-to-product ion transitions are monitored for both unlabeled creatinine and **Creatinine-13C**.^[5]
 - Creatinine: Monitor the transition of its precursor ion (m/z) to a specific product ion.
 - **Creatinine-13C**: Monitor the transition of its corresponding precursor ion to a specific product ion.
- Quantification: A calibration curve is generated using standards with known concentrations of unlabeled creatinine and a constant concentration of **Creatinine-13C**. The concentration of creatinine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against this calibration curve.^[5]

Metabolic Pathway of Creatinine

Creatinine is a breakdown product of creatine phosphate in muscle tissue.^{[1][7]} The following diagram illustrates this metabolic relationship.



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Simplified Metabolic Pathway of Creatinine Formation.

Storage and Handling

For long-term stability, **Creatinine-13C** should be stored at -20°C for up to one month or at -80°C for up to six months.[7] It is intended for research use only and not for human consumption or therapeutic use.[1][8] Standard laboratory safety precautions, including the use of gloves, eye shields, and a dust mask, should be observed when handling the solid material.

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